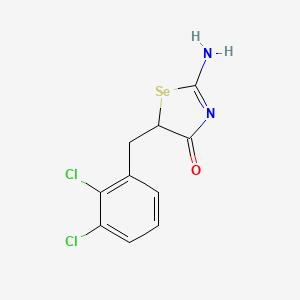
5-(2,3-Dichlorobenzyl)-2-imino-1,3-selenazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3-Dichlorobenzyl)-2-imino-1,3-selenazolidin-4-one: is a synthetic organic compound that belongs to the class of selenazolidinones. This compound is characterized by the presence of a selenazolidinone ring, which is a five-membered ring containing selenium, nitrogen, and oxygen atoms. The compound also features a 2,3-dichlorobenzyl group attached to the selenazolidinone ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,3-Dichlorobenzyl)-2-imino-1,3-selenazolidin-4-one typically involves the reaction of 2,3-dichlorobenzylamine with a selenazolidinone precursor. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is typically scaled up to produce the compound in bulk quantities, with careful monitoring of reaction parameters to ensure consistency and quality. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 5-(2,3-Dichlorobenzyl)-2-imino-1,3-selenazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the compound into selenides or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the 2,3-dichlorobenzyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild to moderate conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, often under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides.
Scientific Research Applications
Chemistry: In chemistry, 5-(2,3-Dichlorobenzyl)-2-imino-1,3-selenazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications.
Medicine: In medicine, this compound is investigated for its therapeutic potential. Research has focused on its efficacy in treating various diseases and conditions, with ongoing studies to understand its mechanism of action and optimize its pharmacological properties.
Industry: The compound is also of interest in industrial applications, such as the development of new materials and catalysts. Its unique chemical properties make it suitable for use in various industrial processes and products.
Mechanism of Action
The mechanism of action of 5-(2,3-Dichlorobenzyl)-2-imino-1,3-selenazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways are the subject of ongoing research, with studies aimed at elucidating the detailed mechanisms by which the compound exerts its effects.
Comparison with Similar Compounds
- 5-{[1-(2,3-dichlorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine
- N-(2,3-dichlorobenzyl)-4,5-dihydro-1H-imidazol-2-amine
Comparison: Compared to similar compounds, 5-(2,3-Dichlorobenzyl)-2-imino-1,3-selenazolidin-4-one is unique due to the presence of the selenazolidinone ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development. The presence of selenium in the ring structure can influence the compound’s reactivity and interactions with biological molecules, setting it apart from other related compounds.
Properties
Molecular Formula |
C10H8Cl2N2OSe |
|---|---|
Molecular Weight |
322.06 g/mol |
IUPAC Name |
2-amino-5-[(2,3-dichlorophenyl)methyl]-1,3-selenazol-4-one |
InChI |
InChI=1S/C10H8Cl2N2OSe/c11-6-3-1-2-5(8(6)12)4-7-9(15)14-10(13)16-7/h1-3,7H,4H2,(H2,13,14,15) |
InChI Key |
DNNPSLDCLJKKJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC2C(=O)N=C([Se]2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















